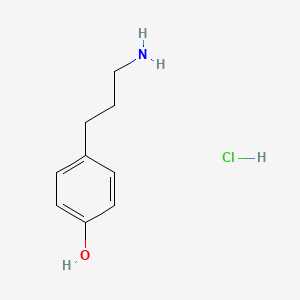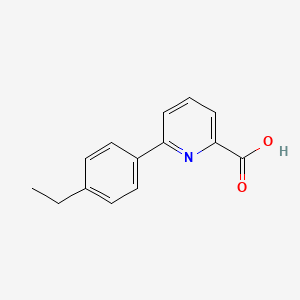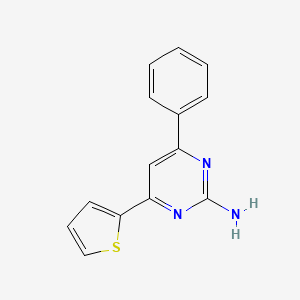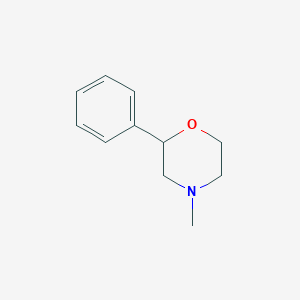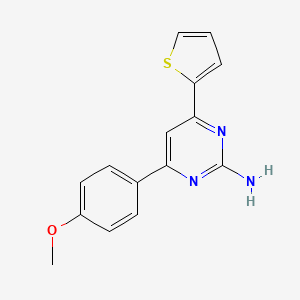
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (4MPT) is an organic compound belonging to the pyrimidin-2-amine class of compounds. 4MPT is a colorless, crystalline solid that is soluble in water and has a melting point of 211°C. It is a versatile compound with a wide range of applications in the scientific research field due to its unique properties.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has a wide range of applications in the scientific research field due to its unique properties. It is used as a building block for the synthesis of various heterocyclic compounds, such as pyrimidines, thiophenes, and oxazoles. It is also used in the synthesis of various pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents. In addition, 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mécanisme D'action
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is believed to act as a ligand for certain receptors in the body, such as the serotonin and dopamine receptors. It is also thought to interact with other proteins in the body, such as enzymes and transporters. The exact mechanism of action of 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is still not fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine are still not fully understood. However, some studies have suggested that 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine may have anti-inflammatory, antiviral, and antifungal properties. In addition, 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to have a stimulatory effect on the central nervous system, which may be beneficial in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments is its versatility. It can be used in a wide range of applications, including the synthesis of heterocyclic compounds, pharmaceuticals, and organic electronic materials. In addition, 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is relatively stable and can be stored for long periods of time. The main limitation of using 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments is its toxicity. 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is toxic and should be handled with care.
Orientations Futures
The future directions for 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine research include further exploring its biochemical and physiological effects, investigating its potential therapeutic applications, and developing new methods for its synthesis. In addition, further research should be conducted to better understand its mechanism of action and to identify potential drug interactions. Finally, further research should be conducted to develop new methods for its purification and characterization.
Méthodes De Synthèse
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can be synthesized through a variety of methods, including the condensation reaction, the Michael addition reaction, and the Wittig reaction. The condensation reaction is the most common method used to synthesize 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. This method involves the reaction of 4-methoxyphenylacetone, thiophen-2-ylmagnesium bromide, and pyrimidine-2-amine in a solvent such as ethanol. The Michael addition reaction involves the reaction of 4-methoxyphenylacetone, thiophen-2-ylmagnesium bromide, and pyrimidine-2-amine in a solvent such as dichloromethane. The Wittig reaction involves the reaction of 4-methoxyphenylacetone, thiophen-2-ylmagnesium bromide, and pyrimidine-2-amine in a solvent such as tetrahydrofuran.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-11-6-4-10(5-7-11)12-9-13(18-15(16)17-12)14-3-2-8-20-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKSTUVTDRCVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



